molecular formula C9H7FN2O B12445552 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B12445552
M. Wt: 178.16 g/mol
InChI Key: WRRVWHIGBJVRFS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-fluoro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-methylbenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5-methylphenyl)-1,2,4-oxadiazole
  • 3-(3-Bromo-5-methylphenyl)-1,2,4-oxadiazole
  • 3-(3-Methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H7FN2O/c1-6-2-7(4-8(10)3-6)9-11-5-13-12-9/h2-5H,1H3

InChI Key

WRRVWHIGBJVRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NOC=N2

Origin of Product

United States

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